molecular formula C14H21NO2 B12751693 Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)- CAS No. 133845-34-8

Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-

Cat. No.: B12751693
CAS No.: 133845-34-8
M. Wt: 235.32 g/mol
InChI Key: VLTJWNBASQETRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- is an organic compound belonging to the butyrophenone class. This class of compounds is characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their diverse pharmacological activities, particularly in the treatment of psychiatric disorders such as schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- typically involves the reaction of butyrophenone with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter regulation.

    Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders and as an antiemetic.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a dopamine antagonist, blocking dopamine receptors and thereby modulating neurotransmitter activity. This action is crucial in its therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to interact with various neurotransmitter receptors makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

133845-34-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-(2-hydroxyethylamino)butan-1-one

InChI

InChI=1S/C14H21NO2/c1-2-12-6-3-4-7-13(12)14(17)8-5-9-15-10-11-16/h3-4,6-7,15-16H,2,5,8-11H2,1H3

InChI Key

VLTJWNBASQETRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)CCCNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.